1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

Three orthogonal halogen handles (C1-Br, C3-Br, C6-Cl) on an imidazo[1,5-a]pyridine core enable sequential, chemoselective Pd-catalyzed cross-coupling—Suzuki, Buchwald-Hartwig, Sonogashira—for convergent synthesis of polysubstituted derivatives. Unlike mono-halogenated analogs, this dibromo-chloro pattern avoids low-yielding C–H activation and regioisomeric mixtures. The scaffold is both a validated pharmacophore and tunable luminophore; modular derivatization supports rapid SAR library generation, multifunctional probe assembly (fluorophore–ligand–tag), and OLED emitter development. Irreplaceable for hit-to-lead optimization requiring differentiated halogen reactivity on a single fused heterocycle.

Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37
CAS No. 1955548-86-3
Cat. No. B2826698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine
CAS1955548-86-3
Molecular FormulaC7H3Br2ClN2
Molecular Weight310.37
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1Cl)Br)Br
InChIInChI=1S/C7H3Br2ClN2/c8-6-5-2-1-4(10)3-12(5)7(9)11-6/h1-3H
InChIKeyKUMUIJRUVBDCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine (CAS 1955548-86-3): Key Building Block Profile


1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine (CAS 1955548-86-3) is a tri-halogenated heterocyclic scaffold based on the imidazo[1,5-a]pyridine core, possessing a molecular weight of 310.37 g/mol and the formula C₇H₃Br₂ClN₂ . It serves as a specialized building block for medicinal chemistry and materials science, primarily valued for its three distinct halogens (Br at C1 and C3; Cl at C6) which offer orthogonal vectors for sequential palladium-catalyzed cross-coupling reactions [1]. The imidazo[1,5-a]pyridine framework itself is a recognized pharmacophore and luminophore scaffold, but the specific 1,3-dibromo-6-chloro substitution pattern provides a unique reactivity profile that cannot be achieved with less functionalized or single-halogenated analogs .

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine (CAS 1955548-86-3): Why Broad In-Class Substitution is Not Feasible


Direct substitution with a non-halogenated imidazo[1,5-a]pyridine or a mono-halogenated analog fails to provide the necessary synthetic handle for the preparation of complex, polysubstituted derivatives. The three distinct C-X bonds (C1-Br, C3-Br, C6-Cl) in 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine offer differentiated reactivity that is essential for sequential, chemoselective functionalization . In the broader class, the absence of multiple halogens necessitates additional, often lower-yielding, C–H activation steps, which can introduce regioisomeric mixtures and increase the synthetic step count, thereby undermining efficiency in both drug discovery and materials development programs [1]. Furthermore, the specific pattern of halogenation (dibromination at the imidazole ring and chlorination on the pyridine ring) is not easily replicated by alternative halogenating agents or starting materials, making this compound a distinct and non-substitutable intermediate for convergent synthetic strategies .

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine (CAS 1955548-86-3): Quantifiable Differentiation Evidence


Differentiated Reactivity: Number of Halogen Handles vs. Mono-Halogenated Analog

The target compound provides three distinct halogen atoms (C1-Br, C3-Br, C6-Cl) versus the single halogen atom present in simpler in-class building blocks like 3-bromoimidazo[1,5-a]pyridine . This tri-halogenation enables up to three sequential, chemoselective cross-coupling reactions without the need for additional halogenation steps .

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

Purchasable Purity Benchmark: Commercial Availability at ≥95% Purity

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine is commercially available from multiple reputable vendors with a minimum guaranteed purity specification of 95% . In contrast, many custom-synthesized in-class halogenated imidazopyridines are supplied without a defined purity specification, or with lower purity, necessitating additional in-house purification and characterization, which incurs both time and material costs [1].

Chemical Procurement Quality Control Building Blocks

Photophysical Tunability: Halogen-Dependent Quantum Yield Triplication

Research on halogenated imidazo[1,5-a]pyridines demonstrates that the nature of the halogen substituent (Cl vs. Br vs. I) can triple the luminescence quantum yield (φ) in solution [1]. While this specific study did not include the 1,3-dibromo-6-chloro derivative, the data provides a class-level inference that the unique combination of Br and Cl on this scaffold is likely to yield a distinct and potentially advantageous photophysical signature compared to mono-halogenated or all-bromo analogs.

Materials Science Luminescence Optoelectronics

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine (CAS 1955548-86-3): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Convergent Synthesis of Polysubstituted Drug Candidates

The compound is ideally suited for medicinal chemistry programs requiring the rapid generation of SAR libraries around the imidazo[1,5-a]pyridine core. Its three distinct halogen atoms allow for sequential functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to install diverse aryl, amino, or alkynyl groups at C1, C3, and C6. This convergent approach minimizes the number of linear synthetic steps, accelerating hit-to-lead optimization [1].

Materials Science: Synthesis of Tailored Luminescent Materials and Ligands

Given the demonstrated influence of halogen substitution on the luminescence quantum yield of imidazo[1,5-a]pyridines [2], this compound serves as a key intermediate for creating new luminescent probes or OLED emitters. The C1 and C3 bromine atoms can be coupled with electron-donating or electron-withdrawing aryl groups to tune the emission wavelength and quantum yield, while the C6 chlorine offers a site for further functionalization or for attaching targeting moieties in bioimaging applications [2].

Chemical Biology: Development of Multifunctional Probe Molecules

The three orthogonal reactive handles on 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine enable the synthesis of advanced, multifunctional chemical probes. For instance, one site can be used to attach a fluorophore, a second to attach a biological targeting ligand, and the third to install an affinity tag (e.g., biotin) or a photoaffinity label. This level of modularity is difficult to achieve with simpler building blocks and is invaluable for target identification and validation studies [1].

Catalysis: Preparation of Novel N-Heterocyclic Carbene (NHC) Ligand Precursors

The imidazo[1,5-a]pyridine core can serve as a precursor to N-heterocyclic carbenes (NHCs). The specific halogenation pattern of this compound may be exploited to generate unique imidazo[1,5-a]pyridin-3-ylidene ligands. The C1 and C3 positions can be functionalized to modulate the steric and electronic properties of the resulting NHC, while the C6 chlorine remains as a handle for further catalyst immobilization or for tethering to solid supports .

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